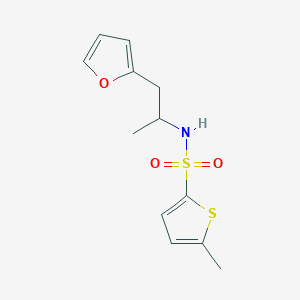

N-(1-(furan-2-yl)propan-2-yl)-5-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from these esters, is a common step in the synthesis of such compounds .Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques could potentially be used to analyze the structure of “N-(1-(furan-2-yl)propan-2-yl)-5-methylthiophene-2-sulfonamide”.Applications De Recherche Scientifique

Organic Synthesis Techniques

- A study by Yin et al. (2008) presents a facile approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, highlighting the compound's role in generating diverse heterocyclic structures which are crucial in organic synthesis (Yin et al., 2008).

Antiviral Applications

- Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, and evaluated their antiviral activity, demonstrating the potential of sulfonamide derivatives in developing antiviral agents (Chen et al., 2010).

Corrosion Inhibition

- Sappani and Karthikeyan (2014) tested derivatives similar to the compound as inhibitors for mild steel corrosion in sulfuric acid solution, offering insights into their application in protecting industrial materials (Sappani & Karthikeyan, 2014).

Medicinal Chemistry

- Carta et al. (2012) discussed the relevance of the sulfonamide group in many clinically used drugs, emphasizing the importance of novel sulfonamides in therapeutic development, including their potential roles as antiglaucoma agents and antitumor agents (Carta et al., 2012).

Novel Compound Synthesis

- Urban et al. (2003) described the novel synthesis of an anti-inflammatory agent incorporating the furanyl and sulfonyl groups, showcasing the compound's role in the development of new therapeutic agents (Urban et al., 2003).

Mécanisme D'action

Orientations Futures

The future directions in the field of furan and thiophene derivatives involve the development of new synthetic methods and the exploration of their potential applications in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-9(8-11-4-3-7-16-11)13-18(14,15)12-6-5-10(2)17-12/h3-7,9,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZZXHAIVADYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC(C)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2964756.png)

![(E)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2964758.png)

![4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2964759.png)

![N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964760.png)

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/no-structure.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)

![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)